1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride
Description
Historical Development of Trifluoromethyl Pyrimidine Derivatives
The incorporation of trifluoromethyl groups into organic compounds has been a transformative strategy in medicinal chemistry since the early 20th century. Initial investigations into trifluoromethylated compounds began with F. Lehmann in 1927, who explored their biological activity. A pivotal advancement occurred in 1892 when Frédéric Swarts developed antimony fluoride-based methods to synthesize benzotrifluorides, laying the groundwork for modern trifluoromethylation techniques.
The 1960s marked a turning point with the McLoughlin-Thrower reaction (1968), which enabled copper-mediated coupling of iodofluoroalkanes with aromatic substrates. This method, alongside Kobayashi and Kumadaki’s 1969 adaptations, facilitated the synthesis of early trifluoromethyl pyrimidines. These innovations were driven by the pharmaceutical industry’s recognition of the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, as evidenced by drugs like fluoxetine (antidepressant) and celecoxib (anti-inflammatory).
Table 1: Key Historical Milestones in Trifluoromethyl Pyrimidine Chemistry
| Year | Development | Significance |
|---|---|---|
| 1892 | Swarts’ antimony fluoride method | First synthetic route to benzotrifluorides |
| 1968 | McLoughlin-Thrower reaction | Enabled aromatic trifluoromethylation |
| 1984 | Synthesis of trifluoromethyltrimethylsilane | Advanced nucleophilic trifluoromethylation |
Significance in Medicinal Chemistry Research
Trifluoromethyl pyrimidine derivatives have emerged as critical pharmacophores due to their dual functionality: the pyrimidine ring provides hydrogen-bonding sites, while the trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism. Recent studies, such as those by Wu et al. (2022), demonstrate that trifluoromethyl pyrimidines bearing amide moieties exhibit broad-spectrum antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 96% at 50 μg/ml.
Table 2: Biological Activities of Representative Trifluoromethyl Pyrimidines
| Compound | Target Organism | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 5b | Botrytis cinerea | 96.76 | |
| 5j | Botrytis cinerea | 96.84 | |
| 5l | Botrytis cinerea | 100.00 |
The structural versatility of these compounds allows for tailored interactions with biological targets. For instance, the electron-withdrawing nature of the trifluoromethyl group modulates the pyrimidine ring’s electronic density, optimizing binding to enzymes like dihydrofolate reductase.
Current Research Landscape and Challenges
Contemporary research focuses on overcoming synthetic and scalability challenges. While routes such as the TFAA (trifluoroacetic anhydride)-based synthesis have enabled multi-kilogram production of intermediates like 6-(trifluoromethyl)pyrid-2-one, decarboxylation steps remain problematic, often requiring precise temperature control to achieve yields above 80%. Additionally, the introduction of cyclobutane rings—as seen in 1-(4-(trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride—introduces steric constraints that complicate regioselective functionalization.
A critical unmet need is the development of catalytic asymmetric methods to access enantiomerically pure trifluoromethyl pyrimidines, which are essential for targeting chiral biological receptors. Advances in photoredox catalysis and flow chemistry are being explored to address these limitations.
Positioning Within Contemporary Heterocyclic Chemistry
Within heterocyclic chemistry, trifluoromethyl pyrimidines occupy a niche due to their unique electronic and steric profiles. The pyrimidine ring’s nitrogen atoms participate in hydrogen-bonding networks, as demonstrated in the crystal structure of 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate, where N—H⋯O interactions stabilize a dimeric arrangement. The cyclobutane moiety in this compound introduces ring strain, which can enhance binding affinity by pre-organizing the molecule into bioactive conformations.
Structural Comparison of Trifluoromethyl Pyrimidines
| Feature | 6-(Trifluoromethyl)pyrimidine-2,4-dione | Target Compound |
|---|---|---|
| Core Structure | Pyrimidine-2,4-dione | 2-Aminopyrimidine with cyclobutane |
| Key Interactions | N—H⋯O hydrogen bonds | Cyclobutane-induced rigidity |
| Bioactivity | Antiviral, herbicide lead | Undisclosed (research compound) |
This structural diversity underscores the adaptability of trifluoromethyl pyrimidines in addressing unmet therapeutic needs, from agrochemicals to oncology.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.ClH/c10-9(11,12)6-2-5-14-7(15-6)8(13)3-1-4-8;/h2,5H,1,3-4,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKZDOUVMKTRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=N2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors such as 2-chloro-4-(trifluoromethyl)pyrimidine with cyclobutan-1-amine.
Cyclobutan-1-amine Introduction: The cyclobutan-1-amine is introduced via nucleophilic substitution reactions under controlled conditions to ensure the formation of the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Biological Research
1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride has been investigated for its potential biological activities, including:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for further exploration in enzyme-related pathways.
- Receptor Binding Studies : Its structural properties allow it to interact with various receptors, which is crucial for understanding its mechanism of action in biological systems .
Medicinal Chemistry
The compound is being explored for its therapeutic potential:
- Drug Development : Research indicates that it may target specific molecular pathways involved in diseases. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug design .
- Case Study Example : A study highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives, including this compound, which demonstrated antifungal and anticancer properties. These derivatives were evaluated for their efficacy against various cancer cell lines and fungal strains, showing promising results .
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals:
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥95% (analytical certificate available)
- Hazards : H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation)
- Pricing : €2,073.70 per gram (bulk discounts available) .
The compound is utilized in pharmaceutical research, particularly in kinase inhibition studies, due to the pyrimidine scaffold’s role in mimicking nucleotide interactions .
Comparison with Similar Compounds
Structural Analogues
Structurally similar compounds include cyclopropane-, cyclopentane-, and phenyl-substituted trifluoromethylamine hydrochlorides. Key analogues are listed below:
| Compound Name | CAS Number | Structural Difference | Similarity Score |
|---|---|---|---|
| 1-(Trifluoromethyl)cyclopropanamine hydrochloride | 1202865-05-1 | Cyclopropane ring instead of cyclobutane | 0.93 |
| 1-(Trifluoromethyl)cyclopentanamine hydrochloride | 1260768-75-9 | Cyclopentane ring instead of cyclobutane | 0.90 |
| 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl | 1439902-32-5 | Phenyl instead of pyrimidinyl | N/A |
Notes:
- The phenyl-substituted variant (CAS: 1439902-32-5) replaces the pyrimidine ring with a benzene ring, reducing polarity and hydrogen-bonding capacity .
Physicochemical Properties
| Property | Target Compound (CAS: 2225144-06-7) | Phenyl Analogue (CAS: 1439902-32-5) |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃N₃·HCl | C₁₁H₁₃ClF₃N |
| Molecular Weight (g/mol) | 253.7 | 251.68 |
| Solubility (Predicted) | Moderate (polar solvents) | Lower (due to hydrophobic phenyl) |
Key Findings :
- The pyrimidine ring in the target compound enhances water solubility compared to the phenyl analogue, which is critical for bioavailability in drug formulations .
- The cyclobutane ring balances ring strain and conformational flexibility, offering intermediate stability compared to cyclopropane (higher strain) and cyclopentane (lower strain) .
Economic Considerations
| Compound | Price per Gram (€) | Bulk Discount Threshold |
|---|---|---|
| Target Compound | 2,073.70 | 6 units (€1,970.02/g) |
| Phenyl Analogue | 14,700* | 500mg (€2,065/500mg) |
Insights :
- Bulk discounts for the target compound reduce costs by ~5–10%, making it more viable for large-scale research .
Hazard Profiles
All analogues share similar hazard classifications (skin/eye/respiratory irritation), suggesting that the trifluoromethylamine hydrochloride moiety is a common irritant .
Biological Activity
1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing relevant studies, findings, and potential applications.
- IUPAC Name : this compound
- CAS Number : 2225144-06-7
- Molecular Formula : C10H13F3N4
- Molecular Weight : 246.24 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening of various compounds against Mycobacterium tuberculosis (Mtb), derivatives of pyrimidines, including those similar to 1-(4-(trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine, showed significant inhibition rates. For instance, a related series demonstrated a minimum inhibitory concentration (MIC) as low as 6.3 µM against Mtb, indicating promising antibacterial properties .
| Compound | % Inhibition | MIC (µM) |
|---|---|---|
| 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine | TBD | TBD |
| Related Compound A | 99% | 6.3 |
| Related Compound B | 98% | 7.6 |
Anticancer Activity
The compound's anticancer potential has also been explored. A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications in the trifluoromethyl group could enhance cytotoxicity against various cancer cell lines. For example, analogs with specific substitutions showed IC50 values ranging from 0.01 µM to 0.49 µM against HeLa and PC3 cells, suggesting that the trifluoromethyl group may play a crucial role in enhancing biological activity .
Case Study 1: Antimicrobial Efficacy
In a study published in Nature, researchers screened a library of compounds against Mtb and identified several hits with low cytotoxicity and high selectivity for bacterial targets. The compound's structural features allowed it to target MmpL3, an essential protein in Mtb's cell wall synthesis, leading to effective bacterial inhibition .
Case Study 2: Antitumor Properties
Another study investigated a series of trifluoromethyl-substituted pyrimidines for their ability to disrupt microtubule dynamics in cancer cells. The results indicated that certain derivatives could effectively induce apoptosis in cancer cells by interfering with tubulin polymerization, similar to known chemotherapeutics like colchicine .
Q & A
Q. What are the established synthetic pathways for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride, and what key reaction parameters influence yield?
Methodological Answer: Synthesis of this compound likely involves nucleophilic substitution or coupling reactions between a pyrimidine precursor and a cyclobutane-amine derivative. Key steps include:
- Pyrimidine Functionalization: Introducing the trifluoromethyl group at the 4-position of pyrimidine via halogen exchange (e.g., using CuI/CF₃ sources) or direct trifluoromethylation .
- Cyclobutane Formation: [2+2] Cycloaddition or ring-closing metathesis for cyclobutane ring synthesis, followed by amine introduction via reductive amination.
- Critical Parameters:
- Temperature Control: Sensitive intermediates (e.g., cyclobutane derivatives) may require cryogenic conditions (−78°C) to prevent ring-opening .
- Stoichiometry: Use 1.2 equivalents of amine to pyrimidine halide to minimize side reactions.
- Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS observed m/z 520.2 for a related pyrimidine derivative ).
- Multinuclear NMR: ¹H/¹³C/¹⁹F NMR to confirm cyclobutane geometry and trifluoromethyl substitution. For example, ¹⁹F NMR signals near −60 ppm indicate CF₃ groups .
- Purity Assessment:
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic effects of the trifluoromethyl group on the compound's reactivity?
Methodological Answer:
- Computational Workflow:
- Geometry Optimization: Use B3LYP/6-31G(d) to model the molecule’s ground-state structure .
- Electrostatic Potential Maps: Visualize electron-deficient regions on the pyrimidine ring due to the -CF₃ group’s inductive effect.
- HOMO-LUMO Analysis: Calculate energy gaps (e.g., ΔE = 5.2 eV for similar trifluoromethylpyrimidines) to predict sites for nucleophilic attack .
- Validation: Compare computational results with experimental reactivity data (e.g., regioselectivity in alkylation reactions) .
Q. What strategies are recommended for addressing discrepancies in solubility data across different solvent systems?
Methodological Answer:
- Systematic Solubility Profiling:
- Polymorph Identification:
- DSC/TGA: Identify hydrate vs. anhydrous forms (e.g., endothermic peaks at 120–150°C suggest water loss) .
- XRPD: Compare diffraction patterns to rule out crystalline vs. amorphous contributions.
Q. How can researchers determine the rate-determining step for the compound’s degradation under acidic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
